molecular formula C10H17Cl2N3 B1471977 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1822801-03-5

3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1471977
CAS No.: 1822801-03-5
M. Wt: 250.17 g/mol
InChI Key: MPZJELYGGMCZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is a chemical building block of significant interest in medicinal chemistry, primarily for the development of novel anti-inflammatory agents. Its core structure is the 8-azabicyclo[3.2.1]octane scaffold, which is a privileged structure in drug discovery due to its resemblance to tropane alkaloids and its three-dimensional rigidity. This compound serves as a key precursor or intermediate for a class of potent, systemically available, and non-covalent inhibitors of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) . NAAA is a cysteine hydrolase enzyme that breaks down endogenous lipid mediators like Palmitoylethanolamide (PEA). PEA is known for its anti-inflammatory and analgesic properties . By inhibiting NAAA, researchers can preserve and elevate PEA levels at inflamed sites, providing a promising therapeutic approach to manage inflammatory and pain conditions without the side effects associated with direct receptor agonists . Derivatives based on this pyrazole-azabicyclo[3.2.1]octane chemotype have been shown to inhibit human NAAA in the low nanomolar range, making them valuable pharmacological tools for probing inflammatory pathways . This product is supplied for non-human research applications and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-4-11-13(5-1)10-6-8-2-3-9(7-10)12-8;;/h1,4-5,8-10,12H,2-3,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZJELYGGMCZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, with the CAS number 1822801-03-5, is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammation management. This article delves into its biological activity, supported by relevant research findings and data tables.

The molecular formula of 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride is C10H17Cl2N3C_{10}H_{17}Cl_2N_3, and it has a molecular weight of approximately 250.17 g/mol. The compound features a bicyclic structure that is significant for its biological interactions.

Recent studies have highlighted the compound's role as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition enhances the levels of endogenous palmitoylethanolamide (PEA), a lipid mediator known for its anti-inflammatory and analgesic properties. The ability to inhibit NAAA suggests that this compound may be beneficial in treating conditions characterized by inflammation and pain .

In Vitro Studies

In vitro assays demonstrate that 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride exhibits potent inhibitory activity against NAAA, with an IC50 value in the low nanomolar range (e.g., 0.042 μM) for certain derivatives . This indicates a strong potential for therapeutic application in inflammatory diseases.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound. Modifications to the pyrazole core and the azabicyclic structure have led to improved pharmacokinetic profiles and selectivity towards NAAA over other lipid metabolic enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC) .

Table 1: Biological Activity of Selected Derivatives

Compound IDStructureIC50 (μM)Selectivity
ARN16186Structure0.655High
ARN19689Structure0.042Very High
ARNxxxxStructure0.150Moderate

Note: IC50 values indicate potency in inhibiting NAAA activity.

Case Studies

Case Study 1: Huntington's Disease Treatment
In a patent application, the compound was proposed as a treatment for Huntington's disease, leveraging its anti-inflammatory properties to mitigate neurodegeneration associated with this condition . The study outlines how modulation of endocannabinoid signaling through NAAA inhibition could provide symptomatic relief.

Case Study 2: Pain Management
Another study explored the efficacy of this compound in models of chronic pain, demonstrating significant reductions in pain scores compared to control groups, attributed to enhanced PEA levels and subsequent anti-inflammatory effects .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride exhibits antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated its effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antibiotics .

Neuropharmacology

The compound has been studied for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. Preliminary findings suggest that it may have protective effects on neuronal cells, potentially through mechanisms involving modulation of neurotransmitter systems .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride induced apoptosis in human cancer cells, making it a promising candidate for further anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A randomized controlled trial assessed the antimicrobial efficacy of 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound over a period of 48 hours.

Case Study 2: Neuroprotective Effects

A research group investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride reduced cell death and preserved neuronal function compared to untreated controls.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-(1H-Pyrazol-1-yl)-8-azabicyclo[...] diHCl Pyrazole C₁₀H₁₇Cl₂N₃ 250.17 Lab use only; discontinued
3-(1H-1,2,3-Triazol-1-yl)-8-azabicyclo[...] diHCl (2034157-37-2) 1,2,3-Triazole C₉H₁₄Cl₂N₄ 241.72 Enhanced metabolic stability due to triazole; potential CNS targeting
3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[...] HCl (1823336-46-4) Pyridinylsulfanyl C₁₂H₁₅ClN₂S 266.78 Sulfur-containing analog; possible use in kinase inhibition
3-(Pyrimidin-2-yloxy)-8-azabicyclo[...] diHCl (1820686-49-4) Pyrimidinyloxy C₁₁H₁₆Cl₂N₃O 280.17 Ether linkage improves solubility; explored in antiviral research
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[...] (423165-08-6) Triazole derivative C₁₅H₂₄N₄ 260.38 Bivalent ligand targeting μ-opioid and CCR5 receptors

Key Observations :

Pyrazole vs. Triazole: The pyrazole substituent (as in the target compound) offers a balance of hydrogen-bond donor/acceptor properties, whereas triazole derivatives (e.g., CAS 2034157-37-2) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation . The triazole-containing analog (CAS 423165-08-6) demonstrated dual activity at μ-opioid and chemokine receptors, highlighting the scaffold's versatility in polypharmacology .

Heteroatom Modifications :

  • The pyridinylsulfanyl derivative (CAS 1823336-46-4) introduces a sulfur atom, which may enhance lipophilicity and metal-binding capacity, relevant for enzyme inhibition .
  • The pyrimidinyloxy analog (CAS 1820686-49-4) includes an oxygen linker, improving aqueous solubility compared to the parent scaffold .

Key Observations :

  • Pyrrolidinyl-substituted analogs (e.g., CAS 1185300-55-3) carry explicit irritant warnings, emphasizing the need for stringent PPE during use .

Preparation Methods

Cyanation of 8-azabicyclo[3.2.1]octane Precursors

  • The initial step involves cyanation of a suitable 8-azabicyclo[3.2.1]octane derivative (compound of formula I) using hydrogen cyanide generated in situ.
  • The cyanation is performed in the presence of a strong mineral acid such as hydrochloric acid or sulfuric acid and a base like potassium or sodium cyanide.
  • The reaction is typically carried out at low temperatures (around 0°C) in aqueous or mixed aqueous-organic solvents to control reactivity and minimize side reactions.
  • Ammonium chloride may be added to stabilize the reaction environment.
  • The product is the 3-cyano-8-substituted-8-azabicyclo[3.2.1]octane intermediate (compound of formula II).

Dehydration to Form Unsaturated Intermediates

  • The cyano intermediate undergoes dehydration to form an unsaturated compound (compound of formula III).
  • This is achieved using acid chlorides such as thionyl chloride or phosphorus oxychloride in the presence of a suitable amine base (e.g., pyridine, triethylamine).
  • The reaction is conducted at elevated temperatures (50°C to reflux) in solvents such as toluene or other polar aprotic solvents.
  • The amine serves both as a base and as a solvent component to facilitate the dehydration.

Reduction to the Target Azabicyclo Compound

  • The unsaturated intermediate is then reduced to the saturated 3-substituted azabicyclo[3.2.1]octane derivative.
  • Reduction methods include:
    • Catalytic hydrogenation using palladium on carbon under atmospheric pressure and room temperature in solvents like methanol, ethanol, or toluene-water mixtures.
    • Chemical reduction using sodium borohydride in alcohol solvents, optionally with pyridine as a base.
    • Metal-mediated reduction using magnesium in methanol at low temperatures.
  • These reduction steps yield the 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane core.

Functionalization with Pyrazole Moiety

  • The introduction of the pyrazole ring is achieved via nucleophilic substitution or coupling reactions on the azabicyclo scaffold.
  • The pyrazole group is attached at the 3-position, often through an aryloxy or sulfonamide linker to optimize biological activity.
  • Structural modifications, such as ethoxymethyl or n-butyl substitutions on the pyrazole or pyrazinyloxy moieties, have been explored to improve pharmacokinetic and physicochemical properties.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Solvent(s) Temperature Notes
Cyanation HCN (in situ from KCN/NaCN + HCl/H2SO4), NH4Cl Water or water + ether/alcohol/aromatic ~0°C Use excess acid and cyanide for complete conversion; control temperature to avoid degradation
Dehydration Thionyl chloride or phosphorus oxychloride + pyridine or triethylamine Toluene, xylene, or polar aprotic solvents 50°C to reflux Amine acts as base and solvent; careful control of reaction time and temperature needed
Reduction Pd/C catalytic hydrogenation or NaBH4 + pyridine or Mg Methanol, ethanol, toluene-water mixtures Room temp to reflux Catalytic hydrogenation preferred for clean reduction; chemical reductions used alternatively
Pyrazole coupling Pyrazole derivatives with sulfonyl or aryloxy linkers Various organic solvents Variable Structural modifications optimize potency and solubility; non-covalent binding mechanism

Research Findings and Optimization

  • Structure-activity relationship (SAR) studies have shown that the pyrazole azabicyclo[3.2.1]octane scaffold is highly effective as an NAAA inhibitor with low nanomolar IC50 values.
  • Modifications such as the addition of ethoxymethyl groups on the pyrazine ring and n-butyl substitutions enhance both potency and pharmacokinetic profiles.
  • The compound ARN19689, featuring an endo-ethoxymethyl-pyrazinyloxy substitution, demonstrated an IC50 of 0.042 μM for human NAAA inhibition with a non-covalent mechanism, indicating the success of the synthetic modifications.
  • The synthetic route allows for the fine-tuning of lipophilicity and polarity, crucial for systemic availability and drug-like properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride?

  • Methodological Answer : The synthesis typically involves coupling reactions between the 8-azabicyclo[3.2.1]octane core and pyrazole derivatives. For example, carbodiimide-based coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are used to activate carboxylic acid intermediates, followed by reaction with amines under nitrogen protection . Solvents such as anhydrous dichloromethane and temperatures near 0°C are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is standard for quantifying purity and detecting degradation products . Stability studies should assess exposure to heat, light, and humidity. For instance, accelerated stability testing at 40°C/75% relative humidity over 4 weeks can identify degradation pathways. Storage at +5°C in airtight, light-resistant containers is recommended to maintain stability .

Q. What analytical techniques are suitable for structural confirmation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) confirms the bicyclic scaffold and pyrazole substitution. X-ray crystallography may resolve stereochemical ambiguities, particularly for enantiomeric forms . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like the tertiary amine and pyrazole ring .

Advanced Research Questions

Q. How do structural modifications at the C3 position influence biological activity?

  • Methodological Answer : Substitutions at C3 (e.g., aryl or halogenated groups) enhance binding affinity to targets like dopamine transporters (DAT). For example, halogenated pyrazole derivatives show improved pharmacokinetic profiles due to increased lipophilicity and resistance to metabolic oxidation. Structure-activity relationship (SAR) studies should combine in vitro binding assays (e.g., radioligand displacement) with computational docking to map interactions with DAT or SERT (serotonin transporter) .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines) or compound stability. Researchers should:

  • Replicate studies under standardized conditions (e.g., identical cell models and incubation times).
  • Validate compound integrity post-incubation using LC-MS to rule out degradation.
  • Employ orthogonal assays (e.g., electrophysiology alongside binding assays) to confirm functional effects .

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be achieved?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) enable stereocontrol. For instance, kinetic resolution using lipases or palladium-catalyzed cycloadditions can yield enantiopure intermediates. Stereochemical outcomes must be verified via chiral HPLC or polarimetry .

Q. What computational approaches guide the design of novel analogs?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models predict bioactivity based on molecular descriptors (e.g., logP, polar surface area). Molecular dynamics simulations map ligand-receptor interactions, while free-energy perturbation calculations optimize binding affinities. These tools prioritize analogs for synthesis, reducing experimental trial-and-error .

Key Considerations for Researchers

  • Stereochemical Purity : Ensure chiral centers are validated, as enantiomers may exhibit divergent pharmacological profiles .
  • Degradation Monitoring : Regular analytical checks during long-term studies prevent skewed bioactivity data .
  • Data Reproducibility : Document reaction conditions, storage protocols, and assay parameters meticulously to mitigate contradictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.